molecular formula C17H22N4O B7510904 (2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone

(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone

Cat. No. B7510904
M. Wt: 298.4 g/mol
InChI Key: ZOFAKZGNESNFOZ-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone is a chemical compound that belongs to the family of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is synthesized using a simple and efficient method and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of (2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone is still under investigation. However, it has been suggested that the compound acts by inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been shown to have a significant impact on various biochemical and physiological processes. It has been reported to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Furthermore, it has also been shown to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The synthesis of (2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone is a simple and efficient process, which makes it an attractive compound for laboratory experiments. However, the compound's low solubility in water can limit its use in certain experiments.

Future Directions

Several future directions can be explored in the field of (2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone research. These include:
1. Investigation of the compound's potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
2. Exploration of the compound's mechanism of action and identification of its molecular targets.
3. Development of more efficient and selective synthesis methods.
4. Investigation of the compound's pharmacokinetics and toxicity in vivo.
Conclusion:
(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone is a promising compound with potential applications in medicinal chemistry. Its simple and efficient synthesis method, along with its significant anticancer activity, makes it an attractive compound for laboratory experiments. Further research is needed to explore the compound's mechanism of action and potential applications in the treatment of other diseases.

Synthesis Methods

(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone can be synthesized using a one-pot reaction method. The reaction involves the condensation of 2,4-dimethylbenzaldehyde, 4-methyl-1,2,4-triazole-3-carboxylic acid, and piperidine in the presence of acetic acid and acetic anhydride. The reaction proceeds under reflux conditions for several hours, and the product is obtained in high yield.

Scientific Research Applications

(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticancer activity against various cancer cell lines. In addition, it has also been reported to exhibit antifungal and antibacterial properties.

properties

IUPAC Name

(2,4-dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12-6-7-15(13(2)9-12)17(22)21-8-4-5-14(10-21)16-19-18-11-20(16)3/h6-7,9,11,14H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFAKZGNESNFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)C3=NN=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone

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